Zilurgisertib is a selective inhibitor of Activin receptor-like kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with dysregulated hepcidin production, such as myelofibrosis-related anemia. Zilurgisertib operates by inhibiting the ALK2 signaling pathway, which plays a crucial role in iron homeostasis and other physiological processes.
Zilurgisertib, also known by its developmental code INCB000928, is classified as a small molecule drug. It specifically targets the ALK2 receptor, inhibiting its kinase activity and downstream signaling pathways. This classification places it within the broader category of TGF-β receptor inhibitors, which are being explored for various therapeutic applications in oncology and hematology.
The synthesis of zilurgisertib involves several chemical reactions that are designed to yield a compound with high specificity for ALK2. Although specific synthetic routes are proprietary, the general approach typically includes:
Zilurgisertib's molecular structure features specific functional groups that facilitate its interaction with ALK2. While detailed structural data is proprietary, it is characterized by:
Zilurgisertib primarily undergoes biochemical interactions rather than traditional chemical reactions due to its role as a kinase inhibitor. Key reactions include:
The mechanism of action for zilurgisertib involves the following steps:
Zilurgisertib exhibits several notable physical and chemical properties:
Zilurgisertib is primarily being investigated for its therapeutic potential in:
Activin receptor-like kinase 2 (ALK2), encoded by the ACVR1 gene, is a transmembrane serine/threonine kinase receptor within the bone morphogenetic protein (BMP) signaling pathway. It regulates fundamental biological processes including embryonic development, iron metabolism, and skeletal homeostasis. ALK2 activates downstream signaling through phosphorylation of SMAD transcription factors (SMAD1/5/8), which form complexes with SMAD4 to modulate gene expression. Pathological ALK2 hyperactivation arises from gain-of-function mutations, most notably the recurrent missense variant R206H (c.617G>A), present in >95% of fibrodysplasia ossificans progressiva cases. This mutation induces constitutive kinase activity and aberrant sensitization to ligands like activin A, which normally inhibits BMP signaling. The resultant dysregulated BMP-SMAD pathway drives pathological heterotopic ossification in soft tissues and upregulates the iron-regulatory hormone hepcidin in inflammatory conditions [5].
In myelofibrosis, chronic inflammation drives ALK2-mediated hepcidin overexpression in hepatocytes. Hepcidin binds to the cellular iron exporter ferroportin, triggering its internalization and degradation. This disrupts iron mobilization from macrophages and enterocytes, causing functional iron deficiency and impaired erythropoiesis. Elevated hepcidin levels (median baseline: 123–171 ng/mL versus normal <50 ng/mL) correlate with anemia severity in myelofibrosis patients, establishing ALK2 as a rational therapeutic target for anemia of chronic disease [1] [6] [2].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3